1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,3-dimethylphenyl)thiourea
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Overview
Description
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA is an organic compound with the molecular formula C18H20F2N2O2S. This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a thiourea linkage. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 4-(difluoromethoxy)-3-ethoxyaniline with 2,3-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups play a crucial role in binding to these targets, leading to the modulation of their activity. The thiourea linkage is also important for the compound’s stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA can be compared with similar compounds such as:
- N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide
- [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol
These compounds share similar structural features, such as the presence of difluoromethoxy and ethoxy groups. N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,3-DIMETHYLPHENYL)THIOUREA is unique due to its thiourea linkage, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20F2N2O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H20F2N2O2S/c1-4-23-16-10-13(8-9-15(16)24-17(19)20)21-18(25)22-14-7-5-6-11(2)12(14)3/h5-10,17H,4H2,1-3H3,(H2,21,22,25) |
InChI Key |
OGJIOISDZHWUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=S)NC2=CC=CC(=C2C)C)OC(F)F |
Origin of Product |
United States |
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